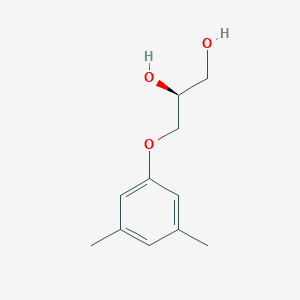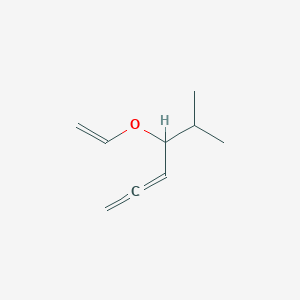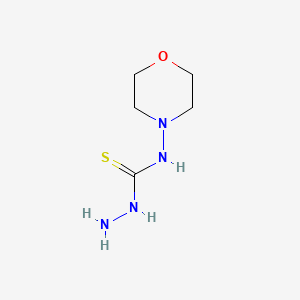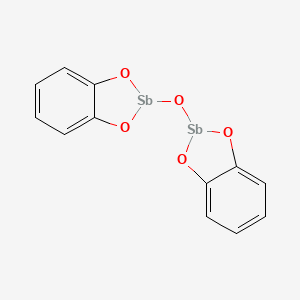![molecular formula C15H17NO3 B14587928 2-Azaspiro[4.5]decane-1,3-dione, 2-(2-hydroxyphenyl)- CAS No. 61588-88-3](/img/structure/B14587928.png)
2-Azaspiro[4.5]decane-1,3-dione, 2-(2-hydroxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azaspiro[45]decane-1,3-dione, 2-(2-hydroxyphenyl)- is a unique chemical compound characterized by its spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[4.5]decane-1,3-dione, 2-(2-hydroxyphenyl)- typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoro compounds . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Azaspiro[4.5]decane-1,3-dione, 2-(2-hydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated compounds, bases like potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
2-Azaspiro[4.5]decane-1,3-dione, 2-(2-hydroxyphenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Azaspiro[4.5]decane-1,3-dione, 2-(2-hydroxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . This interaction can modulate various biological processes, including inflammation and pain signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diazaspiro[4.5]decane-2,4-dione: Known for its use as a scaffold in medicinal chemistry.
8-oxa-2-azaspiro[4.5]decane: Investigated for its potential as an FGFR4 inhibitor for cancer treatment.
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Identified as a novel delta opioid receptor agonist.
Uniqueness
2-Azaspiro[45]decane-1,3-dione, 2-(2-hydroxyphenyl)- stands out due to its unique spirocyclic structure and the presence of a hydroxyphenyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
61588-88-3 |
|---|---|
Formule moléculaire |
C15H17NO3 |
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
2-(2-hydroxyphenyl)-2-azaspiro[4.5]decane-1,3-dione |
InChI |
InChI=1S/C15H17NO3/c17-12-7-3-2-6-11(12)16-13(18)10-15(14(16)19)8-4-1-5-9-15/h2-3,6-7,17H,1,4-5,8-10H2 |
Clé InChI |
DEWYGJKJPWOZES-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)CC(=O)N(C2=O)C3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-3-methyl-1-phenyl-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14587857.png)
![1-Heptyl-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14587865.png)

![N-Butyl-6-cyano-2-[(4-methylbenzene-1-sulfonyl)amino]hexanamide](/img/structure/B14587876.png)
![Thieno[2,3-b]quinoline, 2,3-dihydro-4,7-dimethyl-](/img/structure/B14587877.png)

![N-[2-(2-Hydrazinylidenepropanoyl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14587895.png)



![1,1'-[Disulfanediylbis(methylene)]di(cyclohexan-1-ol)](/img/structure/B14587933.png)


